Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the class of pyrimidine derivatives. This compound features a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms located at positions 1 and 3. The molecule is characterized by the presence of a chlorine atom at position 2, a trifluoromethyl group at position 6, and an ethyl ester group linked to the pyrimidine ring at position 4. Its molecular formula is with a molecular weight of approximately 254.6 g/mol .
The unique substitution pattern of this compound contributes to its distinct chemical reactivity and potential biological activity, making it an interesting subject for research in pharmaceutical and agricultural applications .
The synthesis of ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate typically begins with 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate. The hydroxyl group is substituted with chlorine using phosphorus oxychloride under reflux conditions. This method allows for efficient conversion while maintaining high yields . In industrial settings, continuous flow processes may be employed to optimize reaction conditions and product consistency.
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate has various applications across different fields:
Although detailed interaction studies specific to ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate are scarce, compounds with similar structures often exhibit significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of biochemical pathways, making them valuable in drug discovery and development.
Several compounds share structural similarities with ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | 187035-79-6 | 0.78 |
Ethyl 2-chloro-4-(trifluoromethyl)pyridine-5-carboxylate | N/A | 0.68 |
Ethyl 2-chloropyrimidine-5-carboxylate | N/A | 0.74 |
Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate | N/A | 0.64 |
Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | N/A | 0.73 |
Ethyl 2-chloro-6-(trifluoromethyl)pyrimidine-4-carboxylate is distinguished by its specific substitution pattern on the pyrimidine ring, particularly the combination of chlorine and trifluoromethyl groups at positions that influence its reactivity and biological activity compared to its analogs. This unique configuration could lead to novel interactions within biological systems or enhanced efficacy as a therapeutic agent .